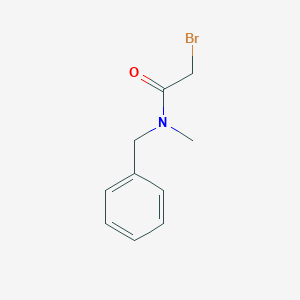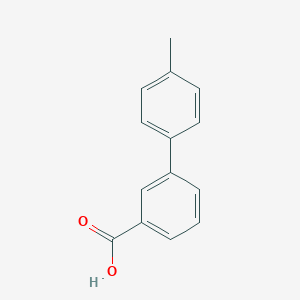![molecular formula C10H5ClN2O2S B115297 6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 149210-29-7](/img/structure/B115297.png)
6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid (CIBAC) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. CIBAC is a derivative of benzothiazole and has a chloro substituent at the 6th position of the imidazole ring. This compound has been studied for its various properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to induce the expression of p53, a tumor suppressor protein that regulates cell cycle progression and apoptosis. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in chromatin remodeling and gene expression.
実験室実験の利点と制限
6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to be highly selective for cancer cells, with minimal toxicity to normal cells. This makes this compound a potential candidate for cancer therapy. Another advantage is that this compound has a well-defined mechanism of action, which makes it easier to study its effects on cancer cells. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for the study of 6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid. One direction is to study the effects of this compound on other signaling pathways that are involved in cancer cell growth and inflammation. Another direction is to study the effects of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, more studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo. Overall, the study of this compound has the potential to lead to the development of new and effective cancer therapies.
合成法
The synthesis of 6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid involves a multi-step process that includes the condensation of 2-aminobenzenethiol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)benzenethiol. This intermediate is then cyclized with 1,2-dibromoethane to form the benzothiazole ring. The final step involves the introduction of the imidazole ring by reacting the benzothiazole intermediate with imidazole-1-carboxylic acid. This process yields this compound in high purity and yield.
科学的研究の応用
6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been studied for its potential use in medicinal chemistry as an anti-cancer agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages.
特性
IUPAC Name |
6-chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O2S/c11-5-1-2-7-8(3-5)16-10-12-6(9(14)15)4-13(7)10/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGRILGGLAWGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC3=NC(=CN23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)


![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)
![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)
![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)